molecular formula C24H25NO4 B392195 ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B392195
M. Wt: 391.5g/mol
InChI Key: UKWAVKMZMYXVGS-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrole ring.

    Substitution Reactions: Introduction of the 3,4-dimethylphenyl and 4-methoxyphenyl groups through electrophilic aromatic substitution reactions.

    Esterification: The carboxylate group is introduced via esterification reactions using ethyl alcohol and a suitable catalyst.

    Methylenation: The methylene group is introduced through a condensation reaction with formaldehyde or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

    Condensation: The compound can participate in condensation reactions, forming larger molecules or polymers.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

The compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in drug discovery programs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its reactivity and interaction with biological targets compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5g/mol

IUPAC Name

ethyl (4Z)-1-(3,4-dimethylphenyl)-4-[(4-methoxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C24H25NO4/c1-6-29-24(27)22-17(4)25(19-10-7-15(2)16(3)13-19)23(26)21(22)14-18-8-11-20(28-5)12-9-18/h7-14H,6H2,1-5H3/b21-14-

InChI Key

UKWAVKMZMYXVGS-STZFKDTASA-N

SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)C)C)C

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)C)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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